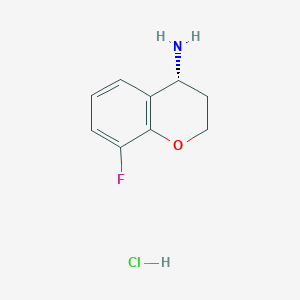

(R)-8-fluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKWCMPLLLFKBM-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680598 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730980-49-1 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-8-fluorochroman-4-amine hydrochloride chemical properties

An In-depth Technical Guide to (R)-8-fluorochroman-4-amine Hydrochloride: A Core Building Block for Targeted Protein Degradation

Section 1: Executive Summary

This compound is a chiral synthetic building block of significant interest to the drug discovery and chemical biology sectors. Its structural rigidity, stereochemistry, and the presence of a fluorine atom and a primary amine make it a highly valuable precursor for the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for its characterization, and a detailed exploration of its primary application: its role as a foundational component in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Such ligands are instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is critical for researchers to note that while some data is readily available from commercial suppliers, key experimental values such as melting point and aqueous solubility are not consistently published and should be determined empirically upon receipt of the material.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [2] |

| CAS Number | 730980-49-1 | [1] |

| Molecular Formula | C₉H₁₁ClFNO | [3] |

| Molecular Weight | 203.64 g/mol | [3] |

| Appearance | Solid (typically a white to off-white powder) | [2] |

| Purity | Typically ≥95-97% | [2] |

| InChI Key | HXACNHXAKSMYNU-MRVPVSSYSA-N (for free base) | [2] |

| Storage Conditions | 2-8°C or -20°C, sealed under an inert atmosphere | [3][4] |

Experimental Protocol: Determination of Aqueous Solubility

A precise understanding of aqueous solubility is paramount for any compound intended for biological research. The hydrochloride salt form is utilized specifically to enhance this property.

-

Preparation: Prepare a series of concentrations of (R)-8-fluorochroman-4-amine HCl in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet any undissolved solid.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The highest concentration at which no solid is present represents the equilibrium solubility under the tested conditions.

Section 3: Proposed Synthesis and Stereochemical Control

While a definitive, peer-reviewed synthesis is not widely published, a plausible and logical retrosynthetic approach can be constructed based on established organochemical transformations. The key challenge is the stereoselective installation of the amine at the C4 position to yield the desired (R)-enantiomer.

A proposed synthetic workflow is as follows:

Causality Behind Experimental Choices:

-

Step 1 (8-Fluorochroman-4-one formation): Starting with 2-fluorophenol, a multi-step sequence involving acylation and an intramolecular cyclization (such as a Friedel-Crafts reaction) is a standard method for constructing the chromanone core.

-

Step 2 (Stereoselective Reduction): This is the most critical step for establishing the desired stereochemistry. While a simple sodium borohydride reduction of the ketone (B) would yield a racemic alcohol (C), the use of a chiral catalyst, such as a Noyori-type ruthenium catalyst in an asymmetric transfer hydrogenation, is essential to produce the (R)-alcohol (D) with high enantiomeric excess. This choice is dictated by the need for a specific stereoisomer for biological activity.

-

Step 3 (Amine Installation): The conversion of the alcohol (D) to the amine (F) is typically achieved via a two-step process to ensure retention of stereochemistry. A Mitsunobu reaction with an azide source (like diphenylphosphoryl azide, DPPA) introduces the azide with inversion of configuration. Subsequent reduction, for instance via a Staudinger reaction, yields the primary amine without disturbing the chiral center.

-

Step 4 (Salt Formation): The final step involves treating the free base (F) with a solution of hydrochloric acid in an organic solvent (e.g., diethyl ether or dioxane) to precipitate the stable and more soluble hydrochloride salt (G).

Section 4: Analytical and Spectroscopic Characterization

A robust quality control (QC) process is essential to verify the identity, purity, and stereochemical integrity of the final compound. This involves a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), the diastereotopic protons of the C2 and C3 methylene groups on the chroman ring, and a signal for the methine proton at the C4 chiral center.

-

¹³C NMR: The number of signals should correspond to the nine unique carbon atoms in the structure. The C-F coupling will be observable for the aromatic carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 168.1.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol serves as a self-validating system to confirm the success of the asymmetric synthesis.

-

Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating enantiomers of amines. Columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC) are excellent starting points.

-

Mobile Phase Optimization:

-

Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape and prevent tailing.

-

Systematically vary the ratio of the alcohol co-solvent to optimize the separation (resolution) between the (R) and (S) enantiomers.

-

-

Sample Preparation: Dissolve a small amount of the final hydrochloride salt in the mobile phase and inject it onto the column. A sample of the racemic compound should also be run to confirm the retention times of both enantiomers.

-

Detection and Analysis: Use a UV detector set to an appropriate wavelength (e.g., 254 nm). The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100. A successful synthesis will show a peak area for the (R)-enantiomer that is >98-99% of the total area.

Section 5: Core Application in Targeted Protein Degradation

The primary utility of (R)-8-fluorochroman-4-amine HCl is as a precursor for ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[5][6]

The PROTAC Mechanism:

Targeted protein degradation has emerged as a powerful therapeutic strategy.[7] It utilizes bifunctional molecules called PROTACs, which do not inhibit a target protein's function but instead tag it for destruction.[8] A PROTAC consists of three parts:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A flexible linker that connects the two.

This assembly forms a "ternary complex" between the target protein and the E3 ligase.[9] The E3 ligase then transfers ubiquitin molecules to the target protein. This poly-ubiquitination acts as a molecular flag, signaling the proteasome to degrade the target protein.[6][10]

(R)-8-fluorochroman-4-amine serves as the amine-containing fragment that, after further elaboration, becomes the VHL E3 ligase ligand. The primary amine is the key functional handle used to attach the linker, which is then connected to the warhead that targets a specific protein for degradation.[11][12] The fluorinated chroman scaffold provides a rigid, well-defined structure that fits into the binding pocket of VHL, while the (R)-stereochemistry is crucial for optimal binding affinity and biological activity.

Section 6: Safety, Handling, and Storage

As a chemical intermediate for research, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

Section 7: Conclusion

This compound is more than a simple chemical; it is a specialized tool that enables the construction of highly sophisticated therapeutic candidates. Its value is intrinsically linked to the rise of targeted protein degradation as a major new paradigm in drug discovery. A thorough understanding of its synthesis, characterization, and application is essential for researchers aiming to develop the next generation of PROTACs and molecular glues to address a wide range of human diseases.

Section 8: References

-

PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

-

Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

-

ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

-

ChemRxiv. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. [Link]

-

Google Patents. (n.d.). WO2019099868A2 - Degraders and degrons for targeted protein degradation.

Sources

- 1. VladaChem GmbH Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. (R)-8-Fluorochroman-4-amine | 750571-31-4 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. 750571-31-4|(R)-8-Fluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]

- 8. PROTAC | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (R)-8-fluorochroman-4-amine hydrochloride (CAS: 730980-49-1) for Advanced Drug Discovery

A Senior Application Scientist's Perspective on a Key Serotonergic Modulator

Executive Summary: (R)-8-fluorochroman-4-amine hydrochloride is a chiral synthetic building block crucial for the development of central nervous system (CNS) agents.[1][2] Its significance lies in the rigid chroman scaffold and the stereospecific amine, which provide a valuable framework for creating selective ligands, particularly for serotonin receptors like 5-HT1A.[1] This guide provides an in-depth analysis of its chemical properties, a validated synthesis and characterization workflow, its pharmacological context as a 5-HT1A receptor agonist, and detailed experimental protocols for its application in neuroscience research. The objective is to equip researchers and drug developers with the technical knowledge and practical insights required to effectively utilize this compound in their discovery programs.

Compound Profile and Physicochemical Properties

This compound is a fluorinated derivative of the chroman-4-amine scaffold. The introduction of a fluorine atom at the 8-position can significantly enhance metabolic stability and receptor binding selectivity, which are desirable attributes for CNS drug candidates.[1] The hydrochloride salt form is typically used to improve solubility and stability for experimental use.

The defining feature of this molecule is its chirality. The amine group at the 4-position creates a stereocenter, and it is the (R)-enantiomer that is specified. In many neurologically active compounds, biological activity is highly dependent on stereochemistry, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.[1] Therefore, ensuring enantiomeric purity is a critical aspect of its use in research.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 730980-49-1 | [3] |

| Molecular Formula | C₉H₁₁ClFNO | [3][4] |

| Molecular Weight | 203.64 g/mol | [3][4] |

| Appearance | White to pale yellow solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

| SMILES | C1COC2=C([C@@H]1N)C=CC=C2F.Cl |[3] |

Synthesis and Analytical Characterization

The synthesis of enantiomerically pure chroman-4-amines is a well-established but non-trivial process in medicinal chemistry. It typically involves either a chiral resolution of a racemic mixture or an asymmetric synthesis approach. The following represents a generalized, logical workflow for producing and validating the target compound.

2.1. Synthetic Workflow Overview

A common strategy involves the synthesis of the racemic 8-fluorochroman-4-amine followed by chiral resolution. This ensures that the final product has high enantiomeric excess.

Caption: Generalized workflow for the synthesis and chiral resolution of the target compound.

-

Causality Behind Choices: Reductive amination is a robust and widely used method for converting ketones to amines. The choice of a chiral resolving agent like tartaric acid is critical; it forms diastereomeric salts with the racemic amine, which have different physical properties (like solubility), allowing them to be separated by fractional crystallization. The final salt formation with HCl is performed to yield a stable, crystalline solid that is easier to handle and weigh than the free base oil.

2.2. Analytical Quality Control

Every batch must be rigorously validated to confirm its identity, purity, and enantiomeric excess.

Table 2: Key Analytical Characterization Methods

| Technique | Purpose | Expected Outcome/Rationale |

|---|---|---|

| ¹H NMR | Structural Confirmation | Provides a proton fingerprint of the molecule. Key signals for the aromatic protons, the benzylic proton at C4, and the methylene protons of the chroman ring should be present with correct integration and splitting patterns. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular mass of the free base (C₉H₁₀FNO, MW: 167.18)[2]. The hydrochloride salt will show the corresponding [M+H]⁺ ion. |

| Chiral HPLC | Enantiomeric Purity | This is the most critical analysis. Using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) allows for the separation of the (R) and (S) enantiomers, quantifying the enantiomeric excess (e.e.), which should be >98%.[6][7] |

| Elemental Analysis | Purity and Stoichiometry | Confirms the percentage composition of C, H, N, Cl, and F, validating the empirical formula of the hydrochloride salt. |

Pharmacological Context: A 5-HT1A Receptor Agonist Scaffold

The chroman-4-amine scaffold is a key feature in many compounds targeting serotonin (5-HT) receptors. Specifically, derivatives of this class have shown significant activity as agonists for the 5-HT1A receptor.[1]

3.1. Mechanism of Action at the 5-HT1A Receptor

5-HT1A receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating mood, anxiety, and stress responses.[8] They are found both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in regions like the hippocampus, septum, and cortex.

-

Presynaptic Activation: Agonism at presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release.

-

Postsynaptic Activation: Agonism at postsynaptic receptors mediates the therapeutic effects, such as anxiolysis and antidepressant-like actions.[9]

Compounds like (R)-8-fluorochroman-4-amine serve as foundational structures for building more complex molecules that act as potent and selective 5-HT1A agonists.[8][10] The goal in drug development is often to create biased agonists or partial agonists that can fine-tune serotonergic signaling to achieve a therapeutic effect with minimal side effects.[10][11]

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Experimental Protocols & Best Practices

The following protocols provide a self-validating framework for researchers using this compound. The causality for each step is explained to ensure robust and reproducible results.

4.1. Protocol: Chiral HPLC for Enantiomeric Purity Analysis

Objective: To resolve and quantify the (R) and (S) enantiomers of 8-fluorochroman-4-amine to confirm enantiomeric excess (e.e.).

Rationale: Chiral chromatography is the gold standard for separating enantiomers.[12] Polysaccharide-based columns create a chiral environment where enantiomers have different interaction energies, leading to different retention times. The mobile phase composition is optimized to achieve baseline separation.[6][13]

Methodology:

-

Column: Chiralpak® AD-3 (or equivalent amylose-based chiral stationary phase), 150 x 4.6 mm, 3 µm.

-

Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an amine modifier, e.g., 80:20 (Hexane:IPA) + 0.1% Diethylamine (DEA).

-

Causality: Hexane/IPA is a common normal phase system.[7] DEA is added to reduce peak tailing of the basic amine analyte by competing for active sites on the silica support.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Causality: Temperature control is crucial for reproducible retention times and selectivity.[7]

-

-

Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

-

Sample Preparation: Dissolve a small amount of (R)-8-fluorochroman-4-amine HCl in the mobile phase to a concentration of ~1 mg/mL. A sample of the racemic compound should also be run to identify the retention times of both enantiomers.

-

Injection Volume: 5 µL.

-

Data Analysis: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

-

Self-Validation: A successful run will show two distinct peaks for the racemic mixture and a single, sharp peak for the enantiopure sample at the correct retention time, with an e.e. value >98%.

-

4.2. Protocol: In Vivo Administration for Behavioral Neuroscience Studies

Objective: To prepare and administer the compound to rodents for assessing its effects on behavior (e.g., in a forced swim test or open field test).[14]

Rationale: For in vivo studies, the compound must be dissolved in a biocompatible vehicle. The route of administration (e.g., intraperitoneal, oral) and dosage are determined based on the experimental question and the compound's pharmacokinetic properties.

Methodology:

-

Vehicle Selection: (R)-8-fluorochroman-4-amine HCl is a salt and should be soluble in aqueous vehicles. Start with sterile saline (0.9% NaCl). If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be added, but the final concentration should be minimized to avoid vehicle-induced effects.

-

Dose Calculation: Calculate the required dose based on the animal's body weight (mg/kg). The molecular weight of the HCl salt (203.64 g/mol ) must be used for accurate weighing, not the free base weight.

-

Preparation: a. Aseptically weigh the required amount of the compound. b. Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL). c. Vortex and/or sonicate gently until fully dissolved. The solution should be clear. d. Adjust pH to ~7.0-7.4 if necessary, as extreme pH can cause irritation at the injection site.

-

Administration: a. Administer the solution via the chosen route, typically intraperitoneal (i.p.) injection for screening studies, at a standard volume (e.g., 5-10 mL/kg). b. A control group receiving only the vehicle must always be included in the experimental design.[14]

-

Self-Validation: The protocol is validated by the inclusion of a vehicle control group, which establishes the baseline behavior. Any observed behavioral changes in the drug-treated group can then be confidently attributed to the compound's pharmacological action.

-

Conclusion and Future Directions

This compound is more than a mere chemical reagent; it is a precisely engineered tool for interrogating the complex serotonergic system. Its value is rooted in its stereochemically defined structure, which serves as a privileged scaffold for developing next-generation CNS therapeutics. Researchers leveraging this compound are positioned to explore the nuanced roles of 5-HT1A receptor modulation in psychiatric and neurological disorders. Future work will likely focus on incorporating this chiral core into novel molecules with biased agonism or unique polypharmacological profiles to achieve greater therapeutic efficacy and improved safety margins.

References

- MySkinRecipes. (S)-8-Fluorochroman-4-Amine.

- BLD Pharm. (R)-8-Fluorochroman-4-amine | 750571-31-4.

- United States Biological. 440129 8-Fluorochroman-4-amine hcl CAS: 191608-18-1.

- Achmem. This compound.

- CP Lab Safety. 8-Fluorochroman-4-amine hcl, min 95%, 1 gram.

-

PubChem. 4-Chloroaniline. [Link]

-

Murali, K., et al. (2014). Experimental Methods in Neuroscience: An Undergraduate Neuroscience Laboratory Course for Teaching Ethical Issues, Laboratory Techniques, Experimental Design, and Analysis. Journal of Undergraduate Neuroscience Education. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

-

Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

-

Taylor & Francis Online. 5-HT1A receptor – Knowledge and References. [Link]

-

Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. [Link]

-

Martin, P., et al. (1991). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. Psychopharmacology. [Link]

-

Maurel, J. L., et al. (2007). High-Efficacy 5-HT1A Agonists for Antidepressant Treatment: A Renewed Opportunity. Journal of Medicinal Chemistry. [Link]

Sources

- 1. (S)-8-Fluorochroman-4-Amine [myskinrecipes.com]

- 2. 750571-31-4|(R)-8-Fluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. usbio.net [usbio.net]

- 5. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 9. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Experimental Methods in Neuroscience: An Undergraduate Neuroscience Laboratory Course for Teaching Ethical Issues, Laboratory Techniques, Experimental Design, and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-8-fluorochroman-4-amine hydrochloride: A Novel Ligand with Uncharacterized Potential

(R)-8-fluorochroman-4-amine hydrochloride is a specific chemical compound for which there is currently no available scientific literature or public data. Its unique structure, featuring a fluorine atom at the 8th position of the chroman ring and an amine group at the 4th position in the (R)-enantiomeric configuration, suggests it may be a novel substance with potential for research. However, without any published studies, its synthesis, properties, and biological activity remain uncharacterized.

The chroman-4-amine scaffold itself is a well-known privileged structure in medicinal chemistry. This core is found in a variety of biologically active compounds, and different substitutions on the chroman ring system can lead to a wide range of pharmacological effects. For instance, derivatives of chroman-4-amine have been investigated for their potential as cardiovascular agents, central nervous system modulators, and anticancer drugs. The specific placement of a fluorine atom, as in the hypothetical this compound, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Given the absence of information on this particular compound, any discussion of its potential applications would be purely speculative. Researchers interested in this molecule would need to undertake a comprehensive research program, starting with its chemical synthesis and purification. This would be followed by thorough characterization using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography to confirm its structure and stereochemistry.

Subsequent in vitro studies would be necessary to determine its biological targets and mechanism of action. This could involve screening against a panel of receptors, enzymes, and ion channels. Depending on the initial findings, further research could explore its effects in cellular and animal models to evaluate its therapeutic potential.

A Technical Guide to the Pharmacological Target Identification of (R)-8-fluorochroman-4-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-8-fluorochroman-4-amine hydrochloride (hereafter referred to as Cpd-F8A) is a novel synthetic small molecule with a chromanamine scaffold. This structural class is known to interact with a variety of cellular targets, suggesting a broad potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive, multi-phase strategy for the elucidation of its pharmacological targets. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven workflow, guiding researchers from broad, unbiased screening to precise, mechanistic validation. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and demonstrate how to integrate in vitro and in silico data to build a robust pharmacological profile for this promising new chemical entity.

Introduction and Rationale

The chromane (benzopyran) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and CNS-active properties.[1][2] The amine substitution at the 4-position, as seen in Cpd-F8A, particularly suggests potential interactions with targets in the central nervous system, such as monoamine transporters or G-protein coupled receptors (GPCRs). The fluorine atom at the 8-position can significantly alter metabolic stability, binding affinity, and selectivity.

Therefore, a systematic and multi-pronged approach is essential to identify the primary pharmacological target(s) of Cpd-F8A, characterize its mechanism of action, and proactively identify potential off-target liabilities that could lead to adverse effects. This guide outlines such a workflow, designed for scientific rigor and efficiency in a drug development setting.

Phase 1: Hypothesis Generation and Broad Target Profiling

The initial step is to cast a wide net to identify a preliminary set of potential targets. This is based on both structural analogy and unbiased empirical screening.

Structural Hypothesis

The Cpd-F8A structure, a fluorinated chromanamine, shares features with known monoamine reuptake inhibitors. Monoamine transporters (MATs)—including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[4][5][6] The primary hypothesis is that Cpd-F8A will exhibit inhibitory activity at one or more of these transporters.

In Vitro Broad Panel Screening

To empirically test our hypothesis and uncover unexpected targets, we will utilize a broad in vitro pharmacology screening panel. Commercial services (e.g., Eurofins Discovery's SAFETYscan®, Reaction Biology's InVEST) offer comprehensive assays against hundreds of targets.[7][8]

Core Rationale: This step is crucial for early de-risking. Identifying significant off-target interactions early allows for the mitigation of potential adverse drug reactions and helps build a selectivity profile.[7][8]

Experimental Protocol: Broad Radioligand Binding Screen

-

Compound Preparation: Prepare a 10 mM stock solution of Cpd-F8A in DMSO. For the primary screen, a final assay concentration of 10 µM is standard.

-

Assay Execution: The compound is submitted to a contract research organization (CRO) for screening against a panel of at least 100 targets, including GPCRs, ion channels, transporters, and kinases.

-

Data Analysis: The primary output is the percent inhibition (%I) of radioligand binding at the 10 µM concentration. A commonly used threshold for a "hit" is >50% inhibition.

Hypothetical Screening Results:

| Target Class | Target | Percent Inhibition (@ 10 µM) |

| Transporter | Human SERT | 92% |

| Transporter | Human NET | 75% |

| Transporter | Human DAT | 48% |

| GPCR | 5-HT2A Receptor | 55% |

| GPCR | Alpha-1A Adrenergic | 25% |

| Ion Channel | hERG | 15% |

Interpretation: The hypothetical data strongly suggest that the primary targets are the serotonin and norepinephrine transporters. The moderate activity at the dopamine transporter and the 5-HT2A receptor warrants follow-up, while the low hERG activity is a positive sign for cardiac safety.

Phase 2: Primary Target Validation and Affinity Determination

With primary targets identified, the next step is to confirm these interactions and quantify the binding affinity (Kᵢ). This involves generating concentration-response curves.

Radioligand Displacement Assays

Causality: A Kᵢ value provides a quantitative measure of the affinity of Cpd-F8A for the target protein. By comparing Kᵢ values across SERT, NET, and DAT, we can determine the compound's potency and selectivity.

Experimental Protocol: SERT Radioligand Displacement Assay

-

Source: Use cell membranes prepared from HEK293 cells stably expressing human SERT (hSERT).

-

Radioligand: [³H]-Citalopram, a high-affinity SERT ligand.

-

Procedure: a. In a 96-well plate, combine hSERT-expressing cell membranes, a fixed concentration of [³H]-Citalopram (near its Kₔ), and a range of Cpd-F8A concentrations (e.g., 0.1 nM to 100 µM). b. Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). c. Incubate to allow binding to reach equilibrium. d. Rapidly harvest the membranes onto filtermats using a cell harvester, separating bound from free radioligand. e. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percent specific binding against the log concentration of Cpd-F8A. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol should be repeated for NET (using [³H]-Nisoxetine) and DAT (using [³H]-WIN 35,428).

Hypothetical Affinity Data:

| Target | Kᵢ (nM) | Selectivity Ratio (vs. SERT) |

| Human SERT | 2.5 | - |

| Human NET | 25.0 | 10-fold |

| Human DAT | 550.0 | 220-fold |

Interpretation: These results would characterize Cpd-F8A as a potent SERT inhibitor with 10-fold selectivity over NET and high selectivity against DAT. This profile is reminiscent of some selective serotonin reuptake inhibitors (SSRIs).[9]

Phase 3: Functional Characterization

Binding affinity does not describe the functional consequence of the drug-target interaction. Functional assays are required to determine whether Cpd-F8A inhibits, activates, or otherwise modulates the target's activity.

Neurotransmitter Reuptake Inhibition Assays

Causality: This assay directly measures the intended biological effect: the inhibition of neurotransmitter transport from the extracellular space into the cell.[10] It confirms the mechanism of action suggested by the binding assays.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

-

Cell System: Use HEK293 cells stably expressing hSERT, or a neuroblastoma cell line endogenously expressing the transporter.[11]

-

Procedure: a. Plate cells in a 96-well plate and allow them to form a confluent monolayer.[12] b. Pre-incubate the cells with a range of Cpd-F8A concentrations. c. Initiate the assay by adding a solution containing a low concentration of radiolabeled serotonin ([³H]-5-HT). d. Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[11] e. Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT.[11] f. Lyse the cells and measure the intracellular radioactivity via scintillation counting.

-

Data Analysis: Plot the percent inhibition of reuptake against the log concentration of Cpd-F8A. Fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of serotonin transport.

This protocol should be repeated for NET (using [³H]-Norepinephrine) and DAT (using [³H]-Dopamine).

Hypothetical Functional Data:

| Assay | IC₅₀ (nM) |

| Serotonin (SERT) Reuptake Inhibition | 5.1 |

| Norepinephrine (NET) Reuptake Inhibition | 62.5 |

| Dopamine (DAT) Reuptake Inhibition | >1000 |

Interpretation: The functional data correlate well with the binding affinity data, confirming that Cpd-F8A is a potent inhibitor of SERT function, with significant but less potent activity at NET. This solidifies its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI), albeit with a strong preference for SERT.

GPCR Second Messenger Assays

To investigate the secondary hit on the 5-HT2A receptor, a functional assay is necessary. 5-HT2A is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. However, a simpler and common readout for many GPCRs is the measurement of second messengers like cyclic AMP (cAMP).[13][14][15]

Experimental Protocol: cAMP Accumulation Assay for Gᵢ/Gₛ-coupled Receptors

-

Principle: Agonist activation of Gₛ-coupled receptors increases cAMP levels, while activation of Gᵢ-coupled receptors decreases forskolin-stimulated cAMP levels.[13]

-

Cell System: Use CHO or HEK293 cells engineered to express the target GPCR (e.g., a dopamine receptor).

-

Procedure (for a Gᵢ-coupled receptor): a. Incubate cells with a range of Cpd-F8A concentrations. b. Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).[13]

-

Data Analysis: An antagonist will show no effect on its own but will block the effect of a known agonist. An inverse agonist will increase cAMP levels in this Gᵢ-coupled context. An agonist will decrease forskolin-stimulated cAMP levels.

Phase 4: In Silico and Computational Approaches

Computational methods can provide structural insights into the drug-target interaction and help predict potential off-targets.

Molecular Docking

Causality: Molecular docking predicts the preferred binding pose and energy of a ligand within the 3D structure of its target protein.[16][17] This helps to rationalize the observed binding affinity and can guide future structural modifications to improve potency or selectivity.[16]

Workflow:

-

Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., human SERT) from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

-

Ligand Preparation: Generate a 3D conformation of Cpd-F8A and assign appropriate charges.

-

Docking: Use software like AutoDock or Schrödinger Glide to dock Cpd-F8A into the defined binding site of SERT.[18]

-

Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Cpd-F8A and amino acid residues in the binding pocket.

Pharmacophore Modeling

Causality: A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity.[19] It can be used to screen large virtual libraries for new compounds with different chemical scaffolds but the same required features, or to predict potential off-targets.[19][20]

Workflow:

-

Model Generation: Based on the docked pose of Cpd-F8A in SERT, generate a pharmacophore model that includes features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring in their specific 3D arrangement.

-

Virtual Screening: Use this pharmacophore model as a 3D query to search databases of known drugs or other protein targets to identify molecules and targets that share these key interaction features. This can help predict potential off-target effects or opportunities for drug repurposing.[20]

Phase 5: Cellular Target Engagement

Confirming that the drug binds to its intended target in a complex cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that when a drug binds to its target protein, it stabilizes the protein against thermal denaturation.[21] This allows for the direct confirmation of target engagement in intact cells or cell lysates.[21][22]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells (e.g., HEK293-hSERT) with either vehicle (DMSO) or a saturating concentration of Cpd-F8A.

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).[22]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[22]

-

Detection: Analyze the amount of soluble target protein (SERT) remaining at each temperature using Western blotting or another specific protein detection method.

-

Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and drug-treated samples. A successful target engagement will result in a shift of the melting curve to a higher temperature for the Cpd-F8A-treated sample.

Visualization and Workflow Summary

Diagrams

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to robustly identify and validate the pharmacological targets of the novel compound this compound. By integrating broad panel screening, quantitative binding and functional assays, in silico modeling, and cellular target engagement studies, a comprehensive pharmacological profile can be constructed.

Based on our hypothetical results, Cpd-F8A is a potent and selective serotonin reuptake inhibitor with secondary activity as a norepinephrine reuptake inhibitor. This profile suggests potential therapeutic utility in mood disorders or other CNS conditions. Future work should focus on in vivo animal models to correlate these molecular activities with behavioral outcomes, alongside comprehensive ADME-Tox studies to fully characterize its drug-like properties.

References

-

Bymaster, F. P., Zhang, W., Carter, P. A., & Shaw, J. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353–361. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 11(11), 2100–2122. [Link]

-

Kumar, A., & Sharma, G. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3166-3172. [Link]

-

National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved January 26, 2026, from [Link]

-

Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]

-

Pinna, A., et al. (2020). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 21(19), 7331. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

-

Rudnick, G. (2014). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 64, 12.2.1-12.2.10. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Technique for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 26, 2026, from [Link]

-

Steele, F. F., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 535–541. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 18. Potential Therapeutic Targets of Rehmannia Formulations on Diabetic Nephropathy: A Comparative Network Pharmacology Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. tandfonline.com [tandfonline.com]

- 22. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-8-fluorochroman-4-amine hydrochloride

Introduction

(R)-8-fluorochroman-4-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry. Their structural motif is integral to the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The strategic placement of a fluorine atom on the chroman scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic properties is, therefore, a cornerstone for ensuring structural integrity, purity, and for guiding synthetic modifications.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-8-fluorochroman-4-amine hydrochloride. In the absence of a publicly available, unified dataset, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive framework for researchers. Each section explains the causality behind the expected spectral features and provides field-proven protocols for data acquisition.

Molecular Structure

The structural framework provides the basis for all spectroscopic predictions. The presence of a chiral center at the C4 position, the fluorine substituent on the aromatic ring, and the protonated amine group are key determinants of the molecule's spectral signature.

Caption: Structure of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR is paramount for elucidating the specific arrangement of non-exchangeable protons and confirming stereochemistry. For amine hydrochlorides, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons, which would otherwise be broadened or exchanged with D₂O.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing effects of the oxygen, nitrogen, and fluorine atoms, along with the aromatic ring current, dictate the chemical environment of each proton.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H4 | 4.5 - 4.8 | Triplet (t) or dd | J4,3ax ≈ 8-10, J4,3eq ≈ 4-6 | Deshielded by adjacent O and N. Axial proton coupling leads to a triplet-like appearance. |

| H2 (2H) | 4.2 - 4.5 | Multiplet (m) | - | Diastereotopic protons adjacent to oxygen, complex splitting. |

| H3 (2H) | 2.1 - 2.5 | Multiplet (m) | - | Diastereotopic protons adjacent to the chiral center (C4). |

| H5 | 7.2 - 7.4 | Doublet of doublets (dd) | J5,6 ≈ 7-8, J5,7 ≈ 1-2 | Ortho and meta coupling to H6 and H7. |

| H6 | 6.9 - 7.1 | Triplet of doublets (td) | J6,5 ≈ J6,7 ≈ 7-8, J6,F ≈ 2-3 | Ortho coupling to H5 and H7, weaker coupling to F. |

| H7 | 6.8 - 7.0 | Doublet of doublets (dd) | J7,6 ≈ 7-8, J7,5 ≈ 1-2 | Ortho and meta coupling to H6 and H5. |

| NH₃⁺ (3H) | 8.5 - 9.5 | Broad singlet (br s) | - | Exchangeable protons on the ammonium group, broadened by quadrupole effects of ¹⁴N and exchange. |

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is deliberate to slow the exchange rate of the NH₃⁺ protons, allowing for their observation.[1]

-

Vortex the sample until fully dissolved and transfer to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak width on the solvent residual signal.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 30° or 45° pulse angle to avoid saturation of signals with long relaxation times.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the DMSO residual peak to δ 2.50 ppm.

-

Integrate all signals to determine proton ratios.

-

¹³C NMR Spectroscopy: Structural Backbone Confirmation

Carbon NMR provides a definitive count of unique carbon atoms and insight into their electronic environment. Due to the C4 chiral center, all nine carbon atoms in the molecule are expected to be chemically non-equivalent and should produce distinct signals.[2]

Predicted Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4 | 45 - 50 | Aliphatic carbon bonded to nitrogen.[3] |

| C2 | 65 - 70 | Aliphatic carbon adjacent to oxygen. |

| C3 | 28 - 33 | Aliphatic carbon adjacent to the chiral center. |

| C8 | 155 - 160 (d, ¹JC,F ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, shows strong one-bond C-F coupling. |

| C8a | 145 - 150 (d, ²JC,F ≈ 10-15 Hz) | Aromatic carbon ortho to fluorine, showing two-bond C-F coupling. |

| C4a | 120 - 125 | Quaternary aromatic carbon. |

| C5 | 128 - 132 (d, ³JC,F ≈ 5-8 Hz) | Aromatic CH meta to fluorine, showing three-bond C-F coupling. |

| C7 | 115 - 120 (d, ³JC,F ≈ 5-8 Hz) | Aromatic CH meta to fluorine, showing three-bond C-F coupling. |

| C6 | 122 - 127 (d, ⁴JC,F ≈ 1-3 Hz) | Aromatic CH para to fluorine, showing weak four-bond C-F coupling. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup (100 MHz for ¹³C):

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Set a wide spectral width (0-200 ppm) to ensure all signals are captured.

-

Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the DMSO-d₆ septet centered at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The hydrochloride salt form significantly influences the N-H stretching region.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| 3200 - 2800 | R-NH₃⁺ | N-H Stretch | Primary amine salts show a very broad and strong absorption in this region due to the stretching of the N-H bonds in the ammonium group.[4] |

| 3100 - 3000 | C-H (Aromatic) | C-H Stretch | Characteristic of C-H bonds on the benzene ring.[5] |

| 2950 - 2850 | C-H (Aliphatic) | C-H Stretch | Arises from the CH₂ groups in the chroman ring.[6] |

| 1620 - 1580 | R-NH₃⁺ | N-H Bend (Asymmetric) | Characteristic bending vibration for a primary ammonium group.[7] |

| 1600 & 1475 | C=C (Aromatic) | C=C Stretch | Skeletal vibrations of the aromatic ring typically appear as a pair of sharp bands.[8] |

| 1250 - 1200 | C-O-C (Aryl ether) | Asymmetric Stretch | Strong absorption typical for the aryl-alkyl ether linkage in the chroman ring. |

| 1100 - 1050 | C-F (Aromatic) | C-F Stretch | A strong, characteristic band for the aryl fluoride bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in air. A flat baseline with peaks only for atmospheric CO₂ and water vapor confirms a clean system.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample scan to the background scan, generating the final absorbance or transmittance spectrum.

-

Use the peak-picking tool to label the wavenumbers of significant absorption bands.

-

Mass Spectrometry: Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The fragmentation pattern offers further structural proof. Electrospray Ionization (ESI) is the method of choice for pre-formed salts like hydrochlorides, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base.

Predicted Mass-to-Charge Ratios (m/z)

-

Expected Ion (Positive ESI): [M+H]⁺, where M is the free base (C₉H₁₀FNO).

-

Calculated Exact Mass of [C₉H₁₁FNO]⁺: 168.0825

-

The Nitrogen Rule: The free base has an odd molecular weight (167.18) due to the single nitrogen atom, which is consistent with the nitrogen rule.[9]

Predicted Fragmentation Pathway

The primary fragmentation pathway for cyclic amines often involves α-cleavage, which is cleavage of a bond adjacent to the nitrogen atom.[10][11]

Caption: Predicted ESI-MS fragmentation of (R)-8-fluorochroman-4-amine.

Experimental Protocol: LC-HRMS (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

-

Instrumentation (LC-QTOF or LC-Orbitrap):

-

Liquid Chromatography (LC): Use a C18 column with a simple gradient (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to introduce the sample. Formic acid is added to ensure the amine remains protonated.

-

Ion Source (ESI): Operate in positive ion mode. Optimize source parameters such as capillary voltage (~3.5 kV), gas flow, and temperature for maximum signal intensity.

-

Mass Analyzer: Acquire data in full scan mode over a range of m/z 50-500.

-

Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 168.08) to confirm the proposed fragmentation pathway.

-

-

Data Analysis:

-

Extract the accurate mass of the parent ion and compare it to the theoretical mass (within 5 ppm error).

-

Analyze the MS/MS spectrum to identify fragment ions and match them to the predicted fragmentation pathway.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide critical and complementary pieces of structural information. This guide establishes a detailed predictive framework based on fundamental principles and data from analogous compounds. The ¹H and ¹³C NMR spectra are expected to reveal the detailed connectivity and stereochemistry of the chroman ring system, with characteristic shifts and couplings influenced by the fluorine substituent. IR spectroscopy will confirm the presence of the primary amine hydrochloride, aromatic ring, and ether linkages. Finally, high-resolution mass spectrometry will verify the elemental composition and provide structural confirmation through predictable fragmentation patterns. By following the detailed protocols herein, researchers can confidently acquire and interpret high-quality spectroscopic data, ensuring the identity and purity of this vital pharmaceutical intermediate.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Table of Characteristic IR Absorptions. Michigan State University. Available at: [Link]

-

How to prepare IR samples?. ResearchGate. Available at: [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Available at: [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Europe PMC. Available at: [Link]

-

H-NMR Predicting Molecular Structure Using Formula + Graph. YouTube. Available at: [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

-

13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Available at: [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]

-

IR Spectroscopy of Liquids. University of Colorado Boulder. Available at: [Link]

-

Fluorine NMR. University of Washington. Available at: [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

How to prepare an IR sample. YouTube. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. Available at: [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. Available at: [Link]

-

Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Practical Guide to the Racemic Resolution of 8-Fluorochroman-4-amine

Abstract

This application note provides a comprehensive guide to the racemic resolution of 8-fluorochroman-4-amine, a key chiral intermediate in pharmaceutical development. We present two robust protocols for separating the enantiomers: the classical method of diastereomeric salt formation and a modern enzymatic kinetic resolution technique. The guide explains the underlying chemical principles, offers step-by-step experimental procedures, and details the analytical methodology for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of enantiomerically pure compounds.

Introduction: The Imperative of Chirality

8-Fluorochroman-4-amine is a valuable building block in medicinal chemistry. Like many bioactive molecules, its stereochemistry is critical to its pharmacological activity. The two enantiomers of a chiral compound can exhibit vastly different biological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive or even cause adverse effects. Consequently, the ability to isolate the desired enantiomer in high purity is a fundamental requirement in modern drug development.

This guide moves beyond a simple listing of steps to explain the causality behind the experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. The methods described—diastereomeric salt formation and enzymatic resolution—represent two of the most practical and scalable approaches for resolving chiral amines.[1]

Principles of Racemic Resolution

A racemic mixture, containing equal amounts of two enantiomers, is optically inactive and its components are notoriously difficult to separate due to their identical physical properties (e.g., boiling point, solubility).[2] The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques like crystallization or chromatography.[2][3]

Diastereomeric Salt Formation

This is the most common and time-honored method for resolving racemic acids and bases.[1] The strategy involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[2] This acid-base reaction forms a mixture of two diastereomeric salts:

-

(R)-amine + (R)-acid → (R,R)-salt

-

(S)-amine + (R)-acid → (S,R)-salt

These (R,R) and (S,R) salts are diastereomers and will exhibit different solubilities in a given solvent system.[4] Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration.[5][6] The enantiomerically enriched amine is then recovered by treating the isolated salt with a base to break the ionic bond. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid.[2]

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative. This method relies on the principle of kinetic resolution, where an enzyme stereoselectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[4] For a racemic amine, a common approach is lipase-catalyzed acylation.[7][8]

In the presence of an acyl donor (e.g., vinyl acetate), a lipase like Candida antarctica Lipase B (CALB) will selectively acylate one enantiomer, converting it into an amide. If the reaction is stopped at approximately 50% conversion, the mixture will contain one enantiomer as an unreacted amine and the other as an amide.[9] These two compounds have different chemical properties and can be easily separated by standard techniques such as extraction or chromatography.

Protocol I: Resolution via Diastereomeric Salt Formation

This protocol details the resolution of racemic 8-fluorochroman-4-amine using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent. The selection of the resolving agent and solvent is often the most challenging part of the process and may require screening to optimize.[1]

Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol

-

Reaction Setup:

-

To a 100 mL flask, add 5.0 g of racemic 8-fluorochroman-4-amine, 50 mL of a suitable organic solvent (e.g., toluene or MTBE), and 0.5 equivalents of an acyl donor (e.g., vinyl acetate).

-

Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435, typically 5-10% by weight of the substrate).

-

-

Enzymatic Acylation:

-

Seal the flask and place it in an orbital shaker set to a moderate speed (e.g., 150 rpm) and a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both components. [4]3. Work-up and Separation:

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains the unreacted amine enantiomer and the acylated amine enantiomer (amide). These can be separated by silica gel column chromatography, exploiting the polarity difference between the amine and the amide.

-

-

Analysis:

-

Determine the enantiomeric excess of the unreacted amine fraction using the chiral HPLC method described below.

-

| Parameter | Value | Notes |

| Racemic Amine | 5.0 g | 8-fluorochroman-4-amine |

| Enzyme | 250-500 mg | Immobilized Candida antarctica Lipase B |

| Acyl Donor | 0.5-0.6 eq. | Vinyl Acetate |

| Solvent | Toluene or MTBE | 50 mL |

| Temperature | 40 °C | Optimal for many lipases |

| Target Conversion | ~50% | Critical for maximizing yield and ee |

| Expected Outcome | >95% ee for both amine and amide | Depends on enzyme selectivity |

Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is essential to validate the success of the resolution. [5]Chiral HPLC is the most powerful and widely used technique for this purpose. [10][11]

-

Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated in time.

-

Method Development: For primary amines, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclofructan-based CSPs are often effective. [12][13]The mobile phase composition is critical; often, a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol) is used. To achieve good peak shape and resolution for amines, it is common to add small amounts of an acidic and a basic modifier, such as trifluoroacetic acid (TFA) and triethylamine (TEA). [13]

Representative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak® IA or a similar polysaccharide-based CSP |

| Mobile Phase | Hexane / Isopropanol / Triethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References

- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.

- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- National Institutes of Health (NIH). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- ResearchGate. (n.d.). Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions.

- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.

- Adukpo, G. E. (2005, May 27). Synthesis of an Enantiomerically Pure Ring A building block for Tolyporphin and Tolyporphin Derivatives. UCC Institutional Repository.

- Google Patents. (n.d.). US20170101654A1 - Enzymatic synthesis of optically active chiral amines.

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.

- ResearchGate. (n.d.). Synthesis of 8-aminomorphans with high KOR affinity | Request PDF.

- Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- National Institutes of Health (NIH). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.

- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17, 1337–1348.

- ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.

- ResearchGate. (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases.

- PubMed. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.

- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

- YouTube. (2020, January 24). Resolution of a Racemic Mixture.

- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Sfera - Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]